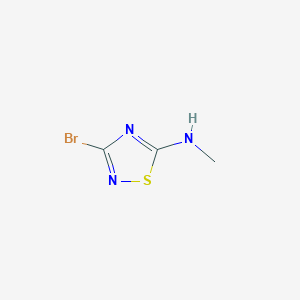
3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine is a chemical compound with the CAS Number: 1824463-29-7 . It has a molecular weight of 194.05 and its IUPAC name is 3-bromo-N-methyl-1,2,4-thiadiazol-5-amine .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been reported in the literature . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The InChI code for 3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine is 1S/C3H4BrN3S/c1-5-3-6-2(4)7-8-3/h1H3,(H,5,6,7) . This code provides a specific representation of the molecular structure of the compound.Aplicaciones Científicas De Investigación
Organic Chemistry Synthesis
3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine serves as a versatile intermediate in organic synthesis. Its bromine atom is a reactive site for further functionalization, making it useful in constructing complex molecules. For instance, it can undergo nucleophilic substitution reactions to introduce various groups, aiding in the synthesis of compounds with potential medicinal properties .
Pharmaceutical Research
In pharmaceuticals, this compound is valuable for creating derivatives with potential therapeutic effects. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties. The bromine moiety in 3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine can be strategically replaced or modified to design new drug candidates .
Agrochemical Development
The thiadiazole ring is a common motif in agrochemicals due to its bioactivity. As an intermediate, 3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine could be used to develop new pesticides or herbicides, contributing to the protection of crops and improving agricultural productivity .
Materials Science
In materials science, this compound could be used to create novel polymers or coatings with unique properties. The bromine atom allows for cross-linking, which can enhance the material’s stability and durability. It’s also a candidate for creating organic semiconductors due to its electron-rich nature .
Analytical Chemistry
As an analytical standard, 3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine can help in the calibration of instruments and the development of new analytical methods. Its distinct spectral properties make it suitable for use in spectroscopy and chromatography .
Biochemistry Research
In biochemistry, the compound’s derivatives can be used to study enzyme inhibition, receptor binding, and other biochemical pathways. Its structural similarity to naturally occurring compounds allows it to mimic or interfere with biological processes, providing insights into cellular mechanisms .
Environmental Applications
This compound could be explored for environmental applications, such as the development of sensors for detecting pollutants or the synthesis of compounds that can help in bioremediation processes. Its reactivity with various environmental contaminants could be harnessed to neutralize harmful substances .
Computational Chemistry
In silico studies often use small molecules like 3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine to model interactions with larger biological molecules. Computational chemists can use it to predict binding affinities, reaction pathways, and molecular properties, which are crucial in drug design and materials engineering .
Propiedades
IUPAC Name |
3-bromo-N-methyl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3S/c1-5-3-6-2(4)7-8-3/h1H3,(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRWLSVOWUBUKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NS1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

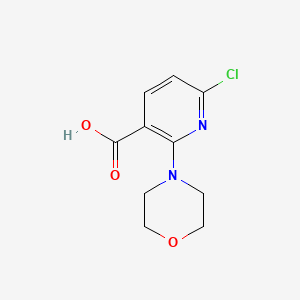

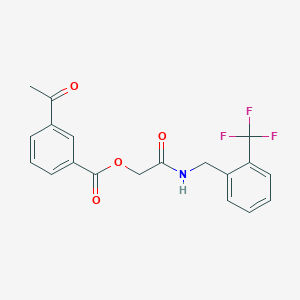
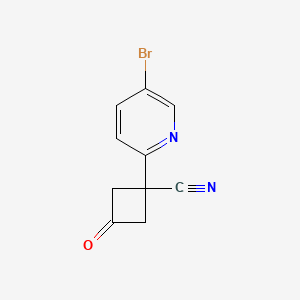


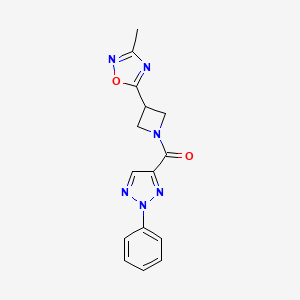
![4-cyclopropyl-6-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2932604.png)
![4-(N,N-diethylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2932606.png)

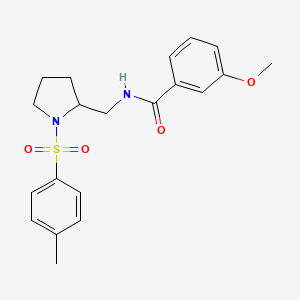
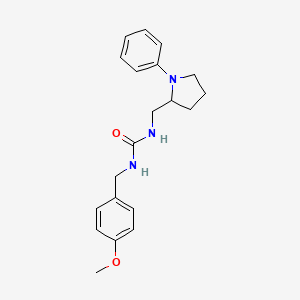
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2932612.png)
![2-[(2-methoxyphenyl)amino]-N-[(2-methoxyphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2932613.png)